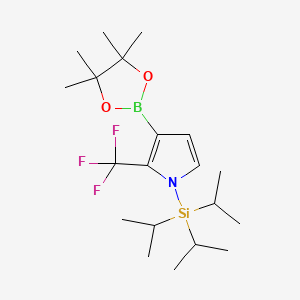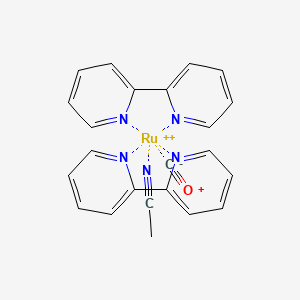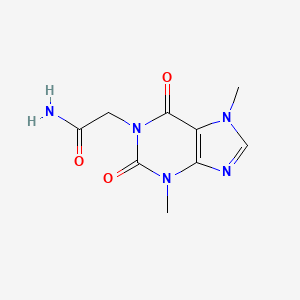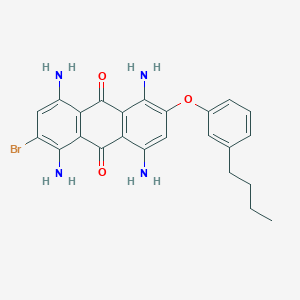
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple amino groups, a bromine atom, and a butylphenoxy group attached to an anthracene-9,10-dione core
Vorbereitungsmethoden
The synthesis of 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Bromination: Introduction of a bromine atom to the anthracene-9,10-dione core.
Amination: Introduction of amino groups at specific positions on the anthracene ring.
Phenoxy Substitution: Attachment of the butylphenoxy group to the anthracene core.
The reaction conditions for each step may vary, but they often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromine atom and amino groups can participate in substitution reactions with various nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which 1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s multiple amino groups allow it to form hydrogen bonds and other interactions with these targets, potentially disrupting their normal function. The bromine atom and butylphenoxy group may also contribute to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione can be compared with other similar compounds, such as:
1,4,5,8-Tetraamino-2-bromo-6-(3-octylphenoxy)anthracene-9,10-dione: Similar structure but with an octylphenoxy group instead of a butylphenoxy group.
1,4,5,8-Tetraamino-2-bromo-6-(3-fluorophenoxy)anthracene-9,10-dione: Similar structure but with a fluorophenoxy group instead of a butylphenoxy group.
2,3,5,6-Tetraamino-1,4-benzoquinone: Similar in having multiple amino groups but with a different core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88602-04-4 |
|---|---|
Molekularformel |
C24H23BrN4O3 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2-bromo-6-(3-butylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H23BrN4O3/c1-2-3-5-11-6-4-7-12(8-11)32-16-10-15(27)18-20(22(16)29)24(31)17-14(26)9-13(25)21(28)19(17)23(18)30/h4,6-10H,2-3,5,26-29H2,1H3 |
InChI-Schlüssel |
FOPQPWKYYFXJJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


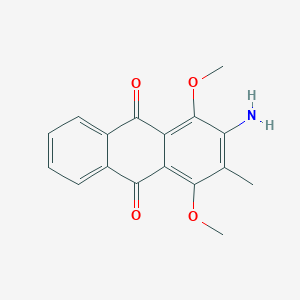



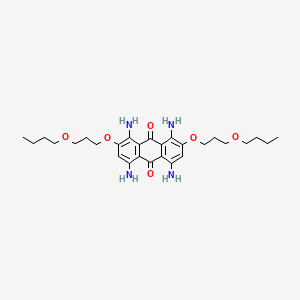
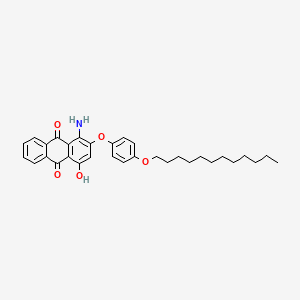
![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
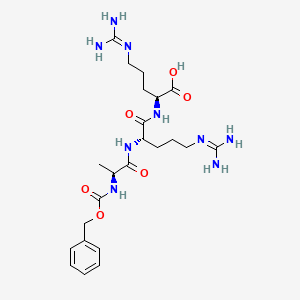

![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)

